(S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride
Description
(S)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride is a chiral pyrrolidinone derivative featuring an aminomethyl substituent at the 5-position of the pyrrolidin-2-one ring. As an enantiomerically pure compound, it is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of chiral drugs. The hydrochloride salt enhances water solubility and stability, making it suitable for biological and chemical applications.
Properties
IUPAC Name |
(5S)-5-(aminomethyl)pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-3-4-1-2-5(8)7-4;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBDBOYWHDPFLK-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2248666-06-8 | |
| Record name | (5S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride can be achieved through various methods. One common approach involves the cyclization of styrene, α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions. This method utilizes visible light and can be carried out in a microchannel reactor, making it a green and efficient process . Another method involves the ring contraction and deformylative functionalization of piperidine derivatives, which can selectively produce pyrrolidin-2-ones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a wide range of substituted pyrrolidinones.
Scientific Research Applications
(S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomers and Racemates
(R)-5-(Aminomethyl)pyrrolidin-2-one Hydrochloride (CAS 1956434-90-4)
- Molecular Formula : C₅H₁₁ClN₂O .
- Molecular Weight : 150.61 g/mol .
- For example, enantiomers may bind differently to chiral receptors or enzymes .
- Safety : Classified with hazard statements H315 (skin irritation) and H319 (eye irritation), requiring precautions such as inert atmosphere storage (2–8°C) .
5-(Aminomethyl)pyrrolidin-2-one Hydrochloride (CAS 115307-13-6)
Functional Group Variations
5-((Isopropylamino)methyl)pyrrolidin-2-one (CAS 1177316-08-3)
(5S)-5-(Azidomethyl)pyrrolidin-2-one (CAS 145414-30-8)
Heterocyclic and Substituent Analogues
5-Methyl-2-pyrrolidone (CAS 108-27-0)
- Molecular Formula: C₅H₉NO .
- Molecular Weight : 99.13 g/mol .
- Key Differences: The methyl substituent at the 5-position lacks the amine functionality, rendering this compound non-basic and more lipophilic. It is commonly used as a solvent or polymer intermediate .
5-(Aminomethyl)-2-Methylpyrimidin-4-amine Dihydrochloride
- Molecular Formula : C₆H₁₀N₄ · 2HCl .
- Molecular Weight : 207.10 g/mol (free base: 138.18 g/mol) .
- Key Differences: This pyrimidine derivative features a fused aromatic ring system, offering distinct electronic properties compared to pyrrolidinone-based compounds. Its dihydrochloride salt form enhances solubility for biological assays .
Table 1: Comparative Analysis of Key Compounds
Research and Application Insights
- Pharmaceutical Synthesis : Enantiomerically pure (S)- and (R)-hydrochloride salts are critical intermediates in asymmetric drug synthesis, such as kinase inhibitors or neuromodulators .
- Safety Handling: Hydrochloride salts require inert storage conditions to prevent decomposition, whereas non-ionic analogs like 5-methyl-2-pyrrolidone are more stable under ambient conditions .
- Functional Utility: The aminomethyl group facilitates further derivatization (e.g., coupling with carboxylic acids), while the azidomethyl variant (CAS 145414-30-8) is tailored for bioorthogonal chemistry .
Biological Activity
(S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride, a compound belonging to the pyrrolidinone class, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 164.63 g/mol
- Hydrogen Bond Donor Count : 3
- Hydrogen Bond Acceptor Count : 2
Research indicates that this compound modulates various biological pathways through its interactions with specific enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which could lead to therapeutic effects in various diseases.
- Receptor Binding : It may bind to specific receptors, influencing signaling pathways critical for cellular function.
Biological Activities
-
Antimicrobial Activity :
- Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria, with minimal inhibitory concentration (MIC) values indicating potent activity .
- Antiviral Properties :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
| Activity Type | Pathogen/Target | MIC Value | Reference |
|---|---|---|---|
| Antimicrobial | MRSA | 0.13 μg/mL | |
| Antiviral | SARS-CoV-2 | Not specified | |
| Neuroprotective | Various CNS targets | Not specified |
Notable Research Findings
- A study highlighted the compound's potential as a lead in drug discovery due to its unique binding affinity for certain biological targets, suggesting further exploration could yield novel therapeutic agents .
- Another research effort focused on optimizing the compound's structure to enhance its activity against specific bacterial strains, demonstrating a significant increase in potency through structural modifications .
Q & A
Q. Basic
- Chiral HPLC : Use a cellulose-based chiral column (e.g., Chiralpak® IC) with a mobile phase of hexane:isopropanol (80:20) and UV detection at 254 nm .
- Polarimetry : Measure specific rotation (e.g., [α]D²⁵ = +X°) and compare to literature values for the (S)-enantiomer .
- NMR with Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces diastereomeric splitting in ¹H NMR .
How should researchers address discrepancies in stability data for this compound under varying storage conditions?
Advanced
Contradictory stability reports may arise from:
- Humidity Sensitivity : Hygroscopicity can lead to hydrate formation. Use Karl Fischer titration to monitor water content and store under inert gas (N₂/Ar) .
- Thermal Degradation : Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS.
- pH-Dependent Stability : Test solubility and decomposition kinetics in buffers (pH 1–12) to identify optimal storage pH (typically pH 2–4 for hydrochloride salts) .
What role does this compound play as an intermediate in the synthesis of bioactive molecules?
Advanced
This chiral building block is pivotal in:
- Antibiotic Development : Used to synthesize oxazolidinone derivatives (e.g., linezolid analogs) via Suzuki-Miyaura cross-coupling .
- Kinase Inhibitors : Serves as a precursor for pyrrolidinone-containing scaffolds in BTK or JAK inhibitors .
- PROTACs : Incorporated into heterobifunctional molecules for targeted protein degradation (e.g., VHL ligand conjugation) .
How can reaction kinetics be studied for the amination step in the synthesis of this compound?
Q. Advanced
- In Situ Monitoring : Use FTIR to track nitrile → amine conversion (disappearance of ν(C≡N) at ~2250 cm⁻¹) .
- Kinetic Modeling : Apply pseudo-first-order kinetics under excess H₂ (5–10 bar) and catalyst (Pd/C or Raney Ni).
- Activation Energy Calculation : Conduct reactions at multiple temperatures (25–80°C) and plot Arrhenius curves .
What strategies mitigate racemization during the synthesis of this compound?
Q. Advanced
- Low-Temperature Reactions : Perform cyanide substitution at ≤40°C to preserve stereochemistry .
- Chiral Auxiliaries : Temporarily introduce a removable chiral group (e.g., Evans oxazolidinone) to stabilize the (S)-configuration .
- Enzymatic Resolution : Use lipases or amidases to hydrolyze undesired (R)-enantiomers from racemic mixtures .
How do solvent polarity and additives affect the efficiency of HCl salt formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
